3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one
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Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzoyl group and an oxolan-2-one moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one typically involves a multi-step process. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with oxalyl chloride to introduce the oxolan-2-one moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential use as pharmaceuticals, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential antipsychotic and antidepressant effects. The compound may also inhibit certain enzymes or proteins, disrupting cellular processes and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one include other piperazine derivatives such as:
4-(3-Chlorobenzoyl)piperazine: Lacks the oxolan-2-one moiety but shares the piperazine and 3-chlorobenzoyl groups.
3-(4-Benzylpiperazin-1-yl)oxolan-2-one: Contains a benzyl group instead of the 3-chlorobenzoyl group.
3-(4-(Substituted)piperazin-1-yl)cinnolines: These compounds have a cinnoline ring instead of the oxolan-2-one moiety and exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(3-chlorobenzoyl)piperazin-1-yl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-3-1-2-11(10-12)14(19)18-7-5-17(6-8-18)13-4-9-21-15(13)20/h1-3,10,13H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPFLQRYQJCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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